molecular formula C12H23NSSi B8248709 Triisopropyl(thiazol-2-yl)silane

Triisopropyl(thiazol-2-yl)silane

Cat. No.: B8248709
M. Wt: 241.47 g/mol
InChI Key: IIPLDKZLZMGMFF-UHFFFAOYSA-N
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Description

Triisopropyl(thiazol-2-yl)silane is an organosilicon compound with the molecular formula C12H23NSSi. It is characterized by the presence of a thiazole ring attached to a triisopropylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triisopropyl(thiazol-2-yl)silane typically involves the reaction of thiazole with triisopropylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Triisopropyl(thiazol-2-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triisopropyl(thiazol-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and a protecting group in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of triisopropyl(thiazol-2-yl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it an effective reducing agent. The thiazole ring can participate in various chemical reactions due to its electron-rich nature, allowing it to act as a nucleophile or an electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisopropyl(thiazol-2-yl)silane is unique due to the combination of the triisopropylsilyl group and the thiazole ring. This combination imparts both reducing properties and the ability to participate in diverse chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

tri(propan-2-yl)-(1,3-thiazol-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NSSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPLDKZLZMGMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC=CS1)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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